molecular formula C10H15NO4 B2458636 (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid CAS No. 1303890-50-7

(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No. B2458636
M. Wt: 213.233
InChI Key: APYUCTKXUWRVCB-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.233. The purity is usually 95%.
BenchChem offers high-quality (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group to yield the final product.

Starting Materials
L-alanine, 2-methylpropan-2-ol, 2-chloroacetic acid, sodium hydroxide, sodium bicarbonate, acetic anhydride, triethylamine, ethyl acetate, hexanes

Reaction
1. Protection of the amine group of L-alanine with tert-butoxycarbonyl (Boc) group using Boc2O and triethylamine in ethyl acetate., 2. Reaction of the Boc-protected L-alanine with 2-methylpropan-2-ol and sodium hydroxide to form the corresponding ester., 3. Conversion of the ester to the acid chloride using thionyl chloride., 4. Reaction of the acid chloride with sodium bicarbonate to form the corresponding carboxylate salt., 5. Cyclization of the carboxylate salt with 2-chloroacetic acid in the presence of triethylamine to form the bicyclic ring system., 6. Deprotection of the Boc group using acetic acid to yield the final product, (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid., 7. Purification of the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

properties

IUPAC Name

(1R,4S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-4-5-6(7(5)11)8(12)13/h5-7H,4H2,1-3H3,(H,12,13)/t5-,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYUCTKXUWRVCB-FSDSQADBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

CAS RN

1303890-50-7
Record name rac-(1R,4S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
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